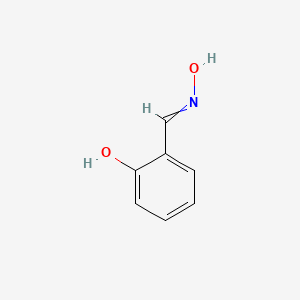
水杨醛肟
描述
Salicylaldoxime is a chemical compound described by the formula C6H4CH=NOH-2-OH . It is the oxime of salicylaldehyde . This crystalline solid is a chelator and sometimes used in the analysis of samples containing transition metal ions, with which it often forms brightly-coloured coordination complexes .
Synthesis Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated .Molecular Structure Analysis
The molecular formula of Salicylaldoxime is C7H7NO2 . Its average mass is 137.136 Da and its monoisotopic mass is 137.047684 Da .Chemical Reactions Analysis
Salicylaldoxime is the conjugate acid of a bidentate ligand: 2 C6H4CH=NOH-2-OH + Cu2+ → Cu(C6H4CH=NOH-2-O)2 + 2 H+ . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . It typically forms charge-neutral complexes with divalent metal ions .Physical And Chemical Properties Analysis
Salicylaldoxime is a crystalline, colorless solid . It has a melting point of 59 to 61 °C . It is soluble in water at 25 g L−1 .科学研究应用
金属提取和纯化
水杨醛肟的螯合特性使其在冶金领域中对于金属离子的提取和纯化具有重要价值。 其形成稳定配合物的能力对于需要精确和高效金属回收的工业过程至关重要 .
环境分析
该化合物用于环境化学中,用于测定水样中的水杨醛肟。 为此目的,已经建立了一种稳定快速的方法,该方法涉及液-液萃取和高效液相色谱,并使用紫外检测器 .
医学研究
在医学研究中,水杨醛肟衍生物已显示出作为被有机磷神经毒剂和杀虫剂抑制的乙酰胆碱酯酶的复活剂的希望。 这种应用对于开发针对这些有毒物质暴露的解毒剂和治疗方法具有重要意义 .
作用机制
Target of Action
Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .
Mode of Action
Salicylaldoxime selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, salicylaldoxime acts as a chelator . It forms charge-neutral complexes with divalent metal ions .
Biochemical Pathways
Salicylaldoxime affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .
Pharmacokinetics
Its solubility in water (25 g l −1) suggests that it may have good bioavailability .
Result of Action
The result of Salicylaldoxime’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Salicylaldoxime. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of Salicylaldoxime in environmental water samples .
安全和危害
未来方向
The design of new ligands and investigation of UO22+ complexations are an essential aspect of reducing the cost of extracting uranium from seawater, improving the sorption efficiency for uranium and the selectivity for uranium over competing ions (such as the transition metal cations) . The binding strengths of salicylaldoxime–UO22+ complexes are ∼2–4 log β2 units greater in magnitude than their corresponding salicylic acid–UO22+ and representative amidoxime–UO22+ complexes . Moreover, the selectivity of salicylaldoxime towards the UO22+ cation over competing Cu2+ and Fe3+ cations is far greater than those reported for salicylic acid and glutarimidedioxime in the literature .
生化分析
Biochemical Properties
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes Salicylaldoxime a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Cellular Effects
Salicylaldoxime has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .
Molecular Mechanism
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, Salicylaldoxime acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .
Temporal Effects in Laboratory Settings
For the determination of Salicylaldoxime in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .
Metabolic Pathways
Salicylaldoxime is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its Salicylaldoxime complex .
Transport and Distribution
Salicylaldoxime is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its Salicylaldoxime complex .
属性
| { "Design of the Synthesis Pathway": "Salicylaldoxime can be synthesized by the reaction of salicylaldehyde with hydroxylamine hydrochloride.", "Starting Materials": ["Salicylaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol"], "Reaction": [ "Dissolve 10 g of salicylaldehyde in 100 mL of ethanol", "Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of water", "Add the hydroxylamine hydrochloride solution to the salicylaldehyde solution with stirring", "Add 10 g of sodium hydroxide to the mixture and stir for 30 minutes", "Heat the mixture under reflux for 2 hours", "Cool the mixture to room temperature and filter the precipitated salicylaldoxime", "Wash the salicylaldoxime with cold water and dry it in air" ] } | |
CAS 编号 |
94-67-7 |
分子式 |
C7H7NO2 |
分子量 |
137.14 g/mol |
IUPAC 名称 |
2-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5- |
InChI 键 |
ORIHZIZPTZTNCU-YVMONPNESA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\O)O |
SMILES |
C1=CC=C(C(=C1)C=NO)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NO)O |
外观 |
Solid powder |
熔点 |
57.0 °C |
其他 CAS 编号 |
94-67-7 |
物理描述 |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
salicylaldoxime salicylaldoxime, (E)-isome |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does salicylaldoxime interact with copper ions?
A1: Salicylaldoxime acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]
Q2: What makes salicylaldoxime selective for copper ions?
A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of salicylaldoxime, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]
Q3: What are the downstream effects of salicylaldoxime binding to its targets?
A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, salicylaldoxime can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]
Q4: What is the molecular formula and weight of salicylaldoxime?
A4: The molecular formula of salicylaldoxime is C7H7NO2, and its molecular weight is 137.14 g/mol. []
Q5: What are the key spectroscopic features of salicylaldoxime?
A5: Salicylaldoxime shows characteristic peaks in various spectroscopic techniques:
- IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
- NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []
Q6: How does pressure affect the crystal structure of salicylaldoxime?
A6: Studies have shown that increasing pressure can induce a phase transition in salicylaldoxime, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]
Q7: How does the presence of substituents affect the properties of salicylaldoxime derivatives?
A7: Substituents on the aromatic ring of salicylaldoxime can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]
Q8: How is salicylaldoxime used in the flotation of copper minerals?
A8: Salicylaldoxime acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]
Q9: What are the advantages of using salicylaldoxime over other copper extractants?
A9: Salicylaldoxime offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]
Q10: How is computational chemistry used to study salicylaldoxime and its derivatives?
A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of salicylaldoxime and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]
Q11: How does modifying the structure of salicylaldoxime impact its estrogen receptor (ER) binding affinity and activity?
A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of salicylaldoxime can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]
Q12: Can you elaborate on the impact of specific substitutions on the ER activity of salicylaldoxime derivatives?
A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
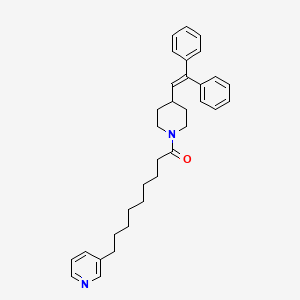
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
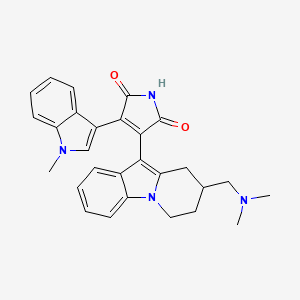
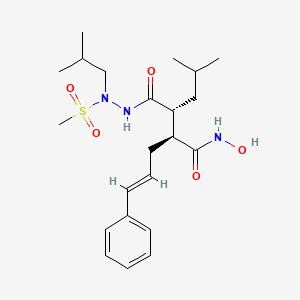


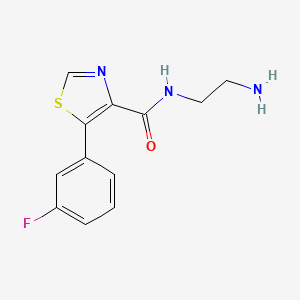
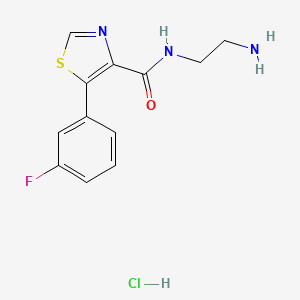
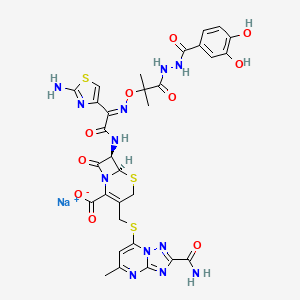

![4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(3-methoxyphenoxy)pyrimidin-4-yl]benzenesulfonamide](/img/structure/B1680688.png)